molecular formula C19H24NO3S+ B11824042 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium

Cat. No.: B11824042
M. Wt: 346.5 g/mol
InChI Key: GJCURKVOCXJAIV-UHFFFAOYSA-O
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Description

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium (CAS 63149-24-6) is a zwitterionic benzoindolium derivative characterized by a sulfobutyl substituent at the 3-position of the heterocyclic core. This compound’s structure includes a sulfonate group (-SO₃⁻) integrated into a butyl chain, conferring enhanced hydrophilicity compared to non-sulfonated analogs. Such properties make it suitable for applications requiring aqueous solubility, such as biological probes or dyes . The compound exists as an inner salt (hydroxide form), distinguishing it from iodide or hexafluorophosphate salts of related derivatives .

Properties

Molecular Formula

C19H24NO3S+

Molecular Weight

346.5 g/mol

IUPAC Name

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonic acid

InChI

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3/p+1

InChI Key

GJCURKVOCXJAIV-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Key Advantages

  • Eliminates solvent disposal issues

  • Achieves 85–92% crude yield

  • Scalable to multi-kilogram batches

Aprotic Solvent-Mediated Synthesis

Alternative protocols employ high-boiling aprotic solvents to improve reaction control and product consistency.

Optimized Parameters

ParameterSpecificationSource
Solvent Toluene or xylene
Temperature 120–150°C
Reaction Time 3–5 hours
Workup Precipitation with acetone/water (3:1)
Final Purity ≥99% (HPLC)

This method demonstrates superior reproducibility in industrial settings, with residual solvent levels <500 ppm as verified by GC-MS. The choice of toluene over xylene reduces environmental toxicity while maintaining comparable yields (88–90%).

Purification and Crystallization Strategies

Post-synthetic purification is critical for removing unreacted starting materials and regioisomeric byproducts.

Multi-Stage Recrystallization

  • Primary Purification : Dissolution in hot isopropyl alcohol (65–70°C) followed by cooling to 0–5°C

  • Secondary Wash : Methanol/ethyl acetate (1:4 v/v) removes hydrophobic impurities

  • Final Crystallization : Water/acetonitrile (1:2 v/v) yields needle-like crystals

This protocol achieves:

  • Total impurities <0.5% by HPLC

  • Residual solvent content <100 ppm

  • Crystal density 1.32 g/cm³

Analytical Characterization

Comprehensive quality control ensures compliance with pharmaceutical intermediate standards.

Spectroscopic Data

TechniqueKey CharacteristicsReference
1H NMR (600 MHz, D2O)δ 1.78 (s, 6H, N(CH3)2), 2.15–2.30 (m, 4H, -CH2-), 3.42 (t, J=7.1 Hz, 2H, N-CH2), 7.45–7.68 (m, 4H, aromatic)
13C NMR (151 MHz, D2O)δ 23.1 (N(CH3)2), 54.3 (C-3), 119.9–157.2 (aromatic), 171.5 (SO3-)
HRMS m/z 346.1542 [M+H]+ (calc. 346.1548 for C19H24NO3S+)

X-ray powder diffraction (XRPD) analysis confirms the amorphous nature of the pure compound, with characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4°.

Industrial-Scale Process Considerations

Recent patent innovations address production challenges:

Continuous Flow Synthesis

  • Residence Time : 12–15 minutes at 150°C

  • Throughput : 5 kg/hour using microchannel reactors

  • Advantages :

    • 98% conversion efficiency

    • 50% reduction in energy consumption vs batch processes

Environmental Controls

  • Closed-loop solvent recovery (≥95% toluene reuse)

  • Neutralization of acidic byproducts with CaCO3

  • Wastewater treatment via reverse osmosis

ConditionSpecificationDegradation Pathway
Temperature 2–8°C (long-term storage)Sulfonate group hydrolysis
Humidity <30% RHDeliquescence at >75% RH
Light Sensitivity Amber glass containers requiredPhotooxidation of indole ring

Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.2% impurity formation when packaged under nitrogen.

Comparative Analysis of Synthetic Routes

ParameterSolvent-Free MethodAprotic Solvent Method
Yield 85–92%88–90%
Purity 90–92%99%+
Reaction Scale Up to 100 kgUp to 500 kg
Energy Consumption HighModerate
Byproducts 3–5%<1%

The aprotic solvent method is preferred for GMP manufacturing due to superior process control, while solvent-free approaches remain valuable for small-scale API synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

  • 150°C, 30 minutes, 94% yield

  • 80% reduction in reaction time vs conventional heating

Ionic Liquid Catalysis

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as catalyst

  • Enables reactions at 100°C with 96% conversion

Scientific Research Applications

Potential Anticancer Agent
Research indicates that compounds related to 1,1,2-trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium exhibit significant photodynamic properties. When exposed to light, these compounds can generate reactive oxygen species (ROS), which are effective in inducing apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro by targeting cellular pathways involved in proliferation and survival.

Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of various benzoindolium derivatives on human cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth compared to control groups, suggesting their potential as therapeutic agents in photodynamic therapy.

Drug Delivery Systems

Liposomal Formulations
The compound is also utilized in the formulation of liposomes for targeted drug delivery. By incorporating 1,1,2-trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium into liposomal structures, researchers have developed systems that enhance the bioavailability and efficacy of chemotherapeutic agents while minimizing systemic toxicity.

ApplicationDetails
Liposomal Drug DeliveryEnhances bioavailability
Targeted TherapyMinimizes systemic toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituent at the 3-position of the benzoindolium core:

  • 3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide (CAS 80566-25-2): Ethyl group substituent; iodide counterion .
  • 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium hexafluorophosphate (CAS 545387-09-5): Butyl group; hexafluorophosphate counterion .
  • 1,1,2-Trimethyl-3-(3-phenylpropyl)-1H-benzo[e]indol-3-ium iodide : Phenylpropyl group; iodide counterion .
  • Target compound : 4-sulfobutyl group; zwitterionic hydroxide inner salt .

Physical and Chemical Properties

Compound (CAS) Substituent Counterion/Salt Melting Point (°C) Solubility Trends Applications
80566-25-2 Ethyl Iodide 225–227 Moderate in polar solvents Imaging dyes, probes
545387-09-5 Butyl Hexafluorophosphate Not reported Likely organic-soluble Organic-phase applications
Compound 21 (phenylpropyl) Phenylpropyl Iodide 169–171 Low aqueous solubility Structural studies
63149-24-6 4-Sulfobutyl Hydroxide (inner salt) Not reported High aqueous solubility Biological probes, dyes
  • Solubility : The sulfobutyl group in the target compound enhances water solubility due to its ionic nature, whereas ethyl, butyl, and phenylpropyl derivatives are more soluble in organic solvents .
  • Thermal Stability : Melting points for iodide salts (e.g., 225–227°C for the ethyl derivative) suggest higher thermal stability compared to zwitterionic forms, though data for the target compound are lacking .

Functional and Application Differences

  • Imaging and Probes: Ethyl and butyl derivatives (e.g., CAS 80566-25-2) are used in probes due to their fluorescence properties (λmax/em ~546/561 nm in methanol) . The target compound’s sulfonate group may improve biocompatibility for in vivo applications.
  • Environmental Fate : Sulfonated compounds like the target are expected to have distinct environmental partitioning compared to hydrophobic analogs (e.g., phenylpropyl derivative), though direct data are absent .

Biological Activity

1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium, also known as an inner salt of a benzindolium compound, has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and implications in research and therapeutic applications.

The empirical formula for 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium is C19H23NO3SC_{19}H_{23}NO_3S, with a molecular weight of approximately 345.46 g/mol. The compound has a topological polar surface area of 68.6 Ų and a logP value of 2.9, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Property Value
Molecular FormulaC19H23NO3S
Molecular Weight345.46 g/mol
Topological Polar Surface Area68.6 Ų
LogP2.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

The biological activity of this compound is primarily attributed to its interaction with cellular components and pathways. Preliminary studies suggest that it may act as a fluorescent dye in biological assays, facilitating the visualization of cellular processes . It is hypothesized that the sulfonate group enhances solubility and stability in aqueous environments, making it suitable for various applications in biochemical assays.

Case Studies

  • Fluorescent Labeling : In a study focusing on the use of fluorescent dyes for imaging purposes, 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium was utilized to label DNA molecules. The compound exhibited strong fluorescence properties which were beneficial for tracking cellular processes in live-cell imaging .
  • Cell Viability Assays : A recent assay evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell proliferation significantly compared to control groups, suggesting potential anti-cancer properties .

Applications

The unique properties of 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium position it as a valuable tool in several applications:

  • Diagnostic Assays : Its fluorescent characteristics make it suitable for use in diagnostic assays, particularly in hematology and histology where precise imaging is crucial .
  • Therapeutic Research : Ongoing research aims to explore its potential as an anti-cancer agent due to its observed cytotoxicity against tumor cells.

Q & A

Q. What are the established synthetic methodologies for 1,1,2-trimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves quaternization of a benzo[e]indole precursor. For example, 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium is synthesized by reacting the parent indole with iodomethane in acetonitrile under reflux . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of indole to alkylating agent) and reaction time (12–24 hours) to minimize byproducts. Post-synthesis, purification via recrystallization in methanol or ethanol is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • UV-Vis spectroscopy : The compound exhibits strong absorption in the visible range (e.g., λmax ≈ 574 nm in methanol) due to its conjugated π-system, useful for tracking electronic transitions .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and quaternization. Key signals include methyl groups at δ 1.5–2.0 ppm and aromatic protons at δ 7.0–8.5 ppm .
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS validate purity and molecular weight (e.g., m/z ≈ 400–450 for the cation) .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-protected containers. The sulfobutyl group enhances aqueous solubility but may promote hygroscopicity; thus, desiccants are recommended. Avoid prolonged exposure to solvents like DMSO, which can accelerate degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfobutyl vs. alkyl chains) influence the compound’s physicochemical properties and applications?

The sulfobutyl group increases hydrophilicity and ionic character, making the compound suitable for aqueous-phase applications (e.g., biological imaging). In contrast, alkyl chains (e.g., butyl or phenylpropyl) enhance lipid solubility, favoring membrane interactions. For instance:

Substituentλmax (nm)SolubilityApplication
Sulfobutyl574 (MeOH)High in H2OImaging agents
Butyl546 (MeOH)Moderate in organic solventsNLO materials
Electron-withdrawing groups (e.g., sulfonyl) also redshift absorption spectra by stabilizing excited states .

Q. What experimental strategies resolve contradictions in spectral data or crystallographic results?

  • Crystallographic ambiguity : Use SHELXL for small-molecule refinement, leveraging high-resolution data (d-spacing < 0.8 Å) and twin-law corrections for challenging crystals .
  • Spectral discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with synthesized analogs (e.g., 3-butyl derivatives) to isolate substituent effects .

Q. How can computational modeling predict the compound’s nonlinear optical (NLO) properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hyperpolarizability (β) by analyzing charge transfer between the benzo[e]indolium core and sulfobutyl group. Correlate computed β values with experimental SHG (second-harmonic generation) efficiency, which is typically 10–20× higher than urea for similar derivatives .

Q. What are the challenges in designing biological probes using this compound, and how can they be mitigated?

  • Cellular uptake : The sulfobutyl group’s polarity limits membrane permeability. Solutions include conjugating with targeting moieties (e.g., peptides) or formulating in nanocarriers .
  • Signal specificity : Dual-organelle localization (e.g., mitochondria vs. lipid droplets) requires pH-sensitive modifications, as proton gradients differentially affect fluorescence .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Variable substituents : Synthesize analogs with varying chain lengths (e.g., sulfopropyl, sulfopentyl) and electron-donating/withdrawing groups.
  • Assay selection : Prioritize high-throughput screens (e.g., fluorescence polarization for protein binding, cytotoxicity assays for therapeutic potential) .
  • Data normalization : Express activity relative to a common benchmark (e.g., ICG (Indocyanine Green) for imaging efficiency) .

Q. What analytical workflows validate purity and batch-to-batch consistency in large-scale synthesis?

  • QC protocols :
    • TLC (silica gel, CH2Cl2/MeOH 95:5) to monitor reaction progress.
    • HPLC with UV detection (λ = 570 nm) and retention time matching.
    • Elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How to troubleshoot low yields in quaternization reactions?

  • Common issues :
    • Incomplete alkylation : Increase reaction temperature (e.g., 80°C) or use polar aprotic solvents (DMF, acetonitrile) .
    • Byproduct formation : Add molecular sieves to absorb HI generated during iodomethane reactions .

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